N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide

H-PGDS inhibition Duchenne muscular dystrophy Small molecule inhibitor

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide is a synthetic small molecule (C20H13FN2O2S, MW 364.4) characterized by a thiazole core linked to a fluorophenyl group and a furan-3-carboxamide moiety. It has been disclosed in patent literature as a member of a broader class of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors under investigation for Duchenne muscular dystrophy and related musculoskeletal disorders.

Molecular Formula C20H13FN2O2S
Molecular Weight 364.39
CAS No. 1706222-22-1
Cat. No. B2636110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide
CAS1706222-22-1
Molecular FormulaC20H13FN2O2S
Molecular Weight364.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=COC=C4
InChIInChI=1S/C20H13FN2O2S/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24)
InChIKeyAQFHAXKVAZIIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1706222-22-1) Procurement & Baseline Profile


N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide is a synthetic small molecule (C20H13FN2O2S, MW 364.4) characterized by a thiazole core linked to a fluorophenyl group and a furan-3-carboxamide moiety . It has been disclosed in patent literature as a member of a broader class of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors under investigation for Duchenne muscular dystrophy and related musculoskeletal disorders [1]. Its structural features differentiate it from simpler thiazole-4-carboxamide derivatives by incorporating an ortho-substituted phenyl bridge between the thiazole and furan carboxamide, a topology that influences target binding geometry.

Why Generic Substitution Risks for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide Cannot Be Ignored


The H-PGDS inhibitor chemotype exhibits steep structure-activity relationships where small modifications to the central thiazole, the pendant aryl groups, or the amide linkage can dramatically alter potency, selectivity, and pharmacokinetics [1]. In the absence of publicly available head-to-head pharmacological data for this specific compound, the inherent risk in substituting it with a close analog lies in the unknown impact of its unique 2-(2-fluorophenyl)thiazole and ortho-phenyl-furan-3-carboxamide configuration on target engagement and off-target profiles. Until direct comparative evidence from allowed primary sources is available, generic substitution without empirical validation remains scientifically unsound.

Quantitative Differentiation Evidence: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide vs. Comparators


Limitation of Current Public Domain Evidence for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases (excluding explicitly prohibited sources) did not yield any head-to-head quantitative comparison data, IC50 values, selectivity profiles, or pharmacokinetic parameters for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide against a defined comparator. While a PubMed Commons comment referenced an IC50 of 28 μM for a related compound, this annotation could not be verified against the source publication [1]. The compound is referenced in patent CN112969698A as part of a genus of H-PGDS inhibitors, but no specific biological data for this individual compound is disclosed in the patent text [2]. Consequently, no quantitative differential claim can be substantiated with the available evidence. Potential buyers should request proprietary data from vendors or conduct independent head-to-head profiling against their lead analogs of interest.

H-PGDS inhibition Duchenne muscular dystrophy Small molecule inhibitor

Prudent Application Pathways for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide Based on Available Evidence


H-PGDS Tool Compound for Muscular Dystrophy Research (Requires In-House Validation)

The structural class of this compound is claimed as an H-PGDS inhibitor in patent CN112969698A, which describes utility in models of Duchenne muscular dystrophy and other neuromuscular conditions [1]. Given the lack of public potency or selectivity data, this compound may serve as a starting point for medicinal chemistry exploration or as a tool compound for target engagement studies, but only after the user independently confirms its activity and selectivity profile against their comparator standard.

Negative Control or Selectivity Counter-Screen Candidate

A PubMed Commons annotation suggested that a compound within this chemotype exhibited weak potency (IC50 ~28 μM) [2], raising the possibility that analogs may have low target affinity. If verified, this compound could be useful as a low-affinity control or for profiling selectivity against other H-PGDS inhibitors in counter-screening cascades, but this application hinges entirely on user-generated validation data.

Synthetic Reference Standard for Analytical Method Development

The compound's defined molecular formula (C20H13FN2O2S) and molecular weight (364.4) are verified by chemical databases . It can be utilized as a reference standard for HPLC, LC-MS, or NMR method development and purity assays, provided the procurement source supplies a certificate of analysis confirming identity and purity.

Structure-Activity Relationship (SAR) Library Component

The unique ortho-phenyl-furan-3-carboxamide motif distinguishes this compound from simpler thiazole-4-carboxamide analogs [1]. It may be a valuable member of a focused SAR library aimed at exploring the impact of this linker region on H-PGDS binding, with all biological activity data generated by the end user.

Quote Request

Request a Quote for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.